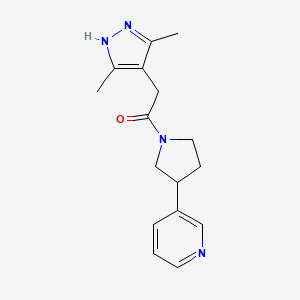![molecular formula C19H23F3N2O5 B6978848 1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B6978848.png)
1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C19H23F3N2O5 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of this compound typically involves multiple steps:
Formation of the 2-aminocyclopentyl structure through cyclopentene amination.
Acetylation of the 2-aminocyclopentyl intermediate.
Fusion of this intermediate with a dihydroquinoline structure using specific catalysts.
Addition of carboxylic acid groups under controlled pH conditions.
Incorporation of trifluoroacetic acid as a counter-ion to enhance the stability and solubility of the final product.
Industrial production methods: : In an industrial setting, the process is scaled up by using continuous flow reactors for precise control of reaction parameters and yield optimization. Key aspects include maintaining reaction temperature, solvent selection, and purification techniques to ensure high purity.
Types of reactions
Oxidation: : This compound can undergo oxidation to form quinoline-N-oxide derivatives.
Reduction: : Reduction reactions typically yield dihydroquinoline variants.
Substitution: : Nucleophilic substitution at the amine or carboxylic acid sites leads to the formation of diverse derivatives.
Common reagents and conditions
Oxidation: : Potassium permanganate (KMnO4), dilute sulfuric acid (H2SO4).
Reduction: : Hydrogen gas (H2) over palladium on carbon (Pd/C) catalysts.
Substitution: : Alkyl halides in the presence of base catalysts like sodium hydride (NaH).
Major products
Quinoline derivatives
N-substituted dihydroquinoline compounds
Cyclopentylacetyl derivatives
Applications De Recherche Scientifique
Chemistry: : As a versatile intermediate in organic synthesis, it is used in constructing complex molecular frameworks.
Biology and Medicine: : It is investigated for its potential in drug development, especially targeting central nervous system disorders due to its unique molecular interactions with neural receptors.
Industry: : It plays a role in the manufacture of polymers and specialty materials, providing specific properties such as enhanced stability and resistance to degradation.
5. Mechanism of Action: : 1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid interacts at a molecular level primarily with receptor sites in the human body. It acts as an agonist or antagonist depending on its derivative form, modulating neural pathways or biochemical processes. The trifluoroacetic acid component enhances its bioavailability and passage through cellular membranes.
Similar compounds
1-[2-[(1R,2S)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid
1-[2-aminocyclopentyl]acetyl]-2H-quinoline-6-carboxylic acid
Uniqueness: : This compound stands out due to its specific stereochemistry, allowing for unique interactions at the molecular level. It offers a distinct balance of hydrophobic and hydrophilic properties, making it versatile for diverse applications.
So there we have it—hopefully that scratches your curiosity itch. Anything specific in these sections you want to explore further?
Propriétés
IUPAC Name |
1-[2-[(1S,2R)-2-aminocyclopentyl]acetyl]-3,4-dihydro-2H-quinoline-6-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.C2HF3O2/c18-14-5-1-3-11(14)10-16(20)19-8-2-4-12-9-13(17(21)22)6-7-15(12)19;3-2(4,5)1(6)7/h6-7,9,11,14H,1-5,8,10,18H2,(H,21,22);(H,6,7)/t11-,14+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTBPCOWAAISDX-YECZQDJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CC(=O)N2CCCC3=C2C=CC(=C3)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6978808.png)

![2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978817.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B6978821.png)


![1-[2-Carboxypropyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6978833.png)
![1-[1-(3,3-Dichloroprop-2-enyl)imidazol-2-yl]propan-1-ol](/img/structure/B6978835.png)
![3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B6978839.png)
![1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B6978840.png)
![tert-butyl N-[1-(1H-pyrazol-5-ylmethylamino)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B6978844.png)
![tert-butyl N-[3-(2-imidazol-1-ylethylamino)-2,2-dimethylcyclobutyl]carbamate](/img/structure/B6978852.png)
